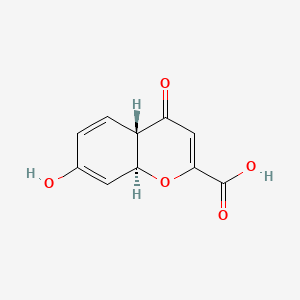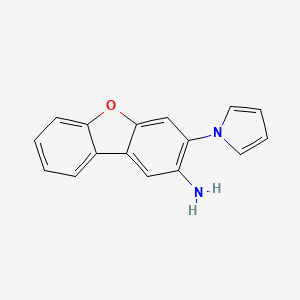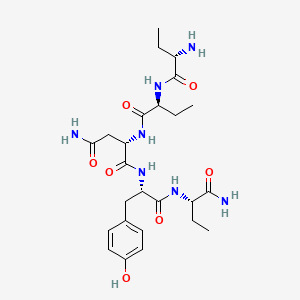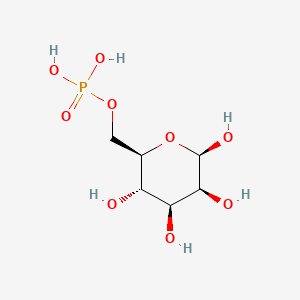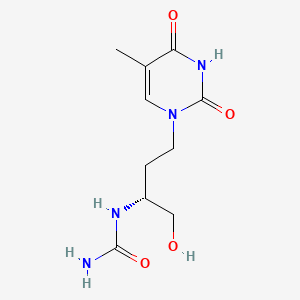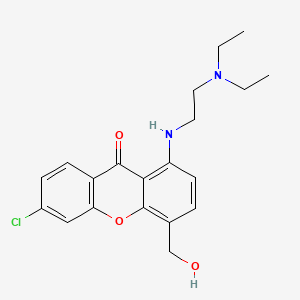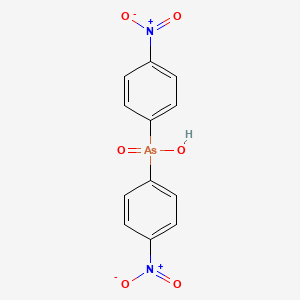
N,N,N',N'-Tetrabutyl-N,N'-diethyl-1,6-hexanediaminium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium: is a quaternary ammonium compound with the molecular formula C26H58N2. It is known for its unique structure, which includes two butyl groups and two ethyl groups attached to the nitrogen atoms of a hexanediamine backbone .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium typically involves the quaternization of N,N’-diethyl-1,6-hexanediamine with butyl halides. The reaction is carried out in an organic solvent such as acetonitrile or ethanol, under reflux conditions. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions: N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products:
Oxidation: Formation of corresponding amine oxides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of new quaternary ammonium compounds with different alkyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases to enhance reaction rates and yields .
Biology: In biological research, this compound is used as a surfactant and antimicrobial agent due to its ability to disrupt microbial cell membranes .
Industry: In industrial applications, N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium is used as an antistatic agent and in the formulation of detergents and disinfectants .
Wirkmechanismus
The mechanism of action of N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium involves its interaction with cell membranes. The compound’s quaternary ammonium structure allows it to integrate into lipid bilayers, disrupting membrane integrity and leading to cell lysis. This property is particularly useful in its antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
- N,N,N’,N’-Tetramethyl-N,N’-diethyl-1,6-hexanediaminium
- N,N,N’,N’-Tetraethyl-N,N’-diethyl-1,6-hexanediaminium
- N,N,N’,N’-Tetrabutyl-N,N’-dimethyl-1,6-hexanediaminium
Uniqueness: N,N,N’,N’-Tetrabutyl-N,N’-diethyl-1,6-hexanediaminium stands out due to its specific combination of butyl and ethyl groups, which confer unique physicochemical properties such as higher hydrophobicity and enhanced membrane-disrupting capabilities compared to its analogs .
Eigenschaften
CAS-Nummer |
68052-48-2 |
|---|---|
Molekularformel |
C26H58N2+2 |
Molekulargewicht |
398.8 g/mol |
IUPAC-Name |
dibutyl-[6-[dibutyl(ethyl)azaniumyl]hexyl]-ethylazanium |
InChI |
InChI=1S/C26H58N2/c1-7-13-21-27(11-5,22-14-8-2)25-19-17-18-20-26-28(12-6,23-15-9-3)24-16-10-4/h7-26H2,1-6H3/q+2 |
InChI-Schlüssel |
COWZIEYZGQTDKY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[N+](CC)(CCCC)CCCCCC[N+](CC)(CCCC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


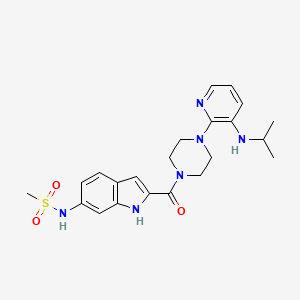

![3-[(2-Hydroxydodecyl)oxy]propane-1,2-diol](/img/structure/B12796580.png)
